molecular formula C8H6BrF3 B3031844 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene CAS No. 762292-69-3

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene

Cat. No.: B3031844
CAS No.: 762292-69-3
M. Wt: 239.03 g/mol
InChI Key: BVIIGXXOEJRCEE-UHFFFAOYSA-N
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Description

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene is an organic compound with the molecular formula C8H6BrF3. This compound is characterized by the presence of a bromine atom, two fluorine atoms on an ethyl group, and an additional fluorine atom on a benzene ring. It is a derivative of benzene and is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

The synthesis of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzene and 2-bromo-1,1-difluoroethane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the reaction. Common catalysts include palladium or nickel complexes.

    Synthetic Route: The reaction proceeds through a substitution mechanism where the bromine atom on 2-bromo-1,1-difluoroethane replaces a hydrogen atom on the benzene ring of 4-fluorobenzene.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. .

Chemical Reactions Analysis

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones. Reduction reactions can lead to the formation of alkanes or alkenes.

    Common Reagents and Conditions: Typical reagents used in these reactions include sodium hydroxide, potassium cyanide, and hydrogen gas in the presence of a palladium catalyst. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and catalysts.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug discovery and development.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. .

Mechanism of Action

The mechanism of action of 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction is often mediated by the bromine and fluorine atoms, which can form strong bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological system being studied .

Comparison with Similar Compounds

1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3/c9-5-8(11,12)6-1-3-7(10)4-2-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIIGXXOEJRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CBr)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10631465
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

762292-69-3
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=762292-69-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10631465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromo-1,1-difluoroethyl)-4-fluorobenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-Bromo-1,1-difluoroethyl)-4-fluorobenzene
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